Isobutylthiourea

Beschreibung

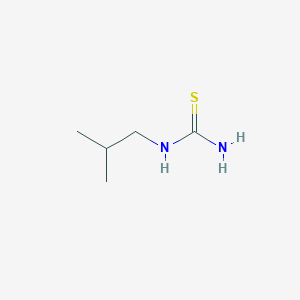

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylpropylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S/c1-4(2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTMILHZLXZRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357419 | |

| Record name | Isobutylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-33-2 | |

| Record name | N-(2-Methylpropyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylpropyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Isobutylthiourea

Established Synthetic Routes for Isobutylthiourea and its Analogues

The synthesis of this compound and its analogues relies on several well-established chemical reactions. These methods offer versatility and efficiency, utilizing accessible starting materials.

Reaction of Amines with Isothiocyanates or Carbon Disulfide

The most direct and widely employed method for synthesizing N-substituted thioureas, such as this compound, is the reaction of a primary amine with an isothiocyanate. mdpi.comnih.gov In the specific case of this compound, this involves the nucleophilic addition of isobutylamine (B53898) to the electrophilic carbon atom of an appropriate isothiocyanate.

Alternatively, carbon disulfide (CS₂) serves as a common and economical C1 synthon for thiourea (B124793) synthesis. organic-chemistry.org The reaction of an amine with CS₂ typically proceeds through a dithiocarbamate (B8719985) intermediate. This process can be promoted by various reagents and conditions. For instance, a one-pot reaction of an amine, carbon disulfide, and an oxidant like hydrogen peroxide in water provides a facile route to thioureas. Another approach involves the isocyanide-promoted reaction between a primary amine and carbon disulfide in ethanol, which efficiently yields symmetrical thiourea derivatives. researchgate.net

Modern, environmentally conscious methods often utilize aqueous media. A simple condensation between aliphatic primary amines and carbon disulfide in an aqueous medium has been shown to be an efficient and green protocol for producing substituted thiourea derivatives. organic-chemistry.org Mechanochemical approaches, such as ball milling, have also been successfully applied, where anilines are transformed into isothiocyanates or symmetrical thioureas in the presence of CS₂ and potassium hydroxide. beilstein-journals.org

Table 1: Selected Conditions for Thiourea Synthesis from Amines and Carbon Disulfide

| Amine Type | Reagents | Solvent | Key Conditions | Product Type |

| Aliphatic Primary Amines | CS₂, Oxidant (e.g., H₂O₂) | Water | One-pot reaction | Symmetrical/Asymmetrical Thioureas |

| Primary Amines | CS₂, Alkyl Isocyanide | Ethanol | Room temperature | Symmetrical Thioureas researchgate.net |

| Aliphatic Primary Amines | CS₂ | Aqueous Medium | Condensation | Symmetrical/Unsymmetrical Thioureas organic-chemistry.org |

| Anilines | CS₂, KOH | Solvent-free | Ball milling | Symmetrical Thioureas/Isothiocyanates beilstein-journals.org |

Synthesis from Isothiouronium Salts and Diamino Compounds

Isothiouronium salts are versatile intermediates in organic synthesis. They are typically prepared through the alkylation of thiourea with an alkyl halide (RX), forming an [R-SC(NH₂)₂]⁺X⁻ salt. wikipedia.org These salts can undergo various transformations.

While the hydrolysis of isothiouronium salts is a known route to thiols, their reaction with amines is a key step in the synthesis of other nitrogen-containing compounds. wikipedia.org The Rathke synthesis, for example, describes the conversion of amines into guanidinium (B1211019) groups by reacting them with S-alkylated isothiouronium salts. wikipedia.org

The reaction of isothiouronium salts with diamino compounds offers a pathway to more complex structures. For example, chiral bis-thiourea organocatalysts can be synthesized by coupling an isothiocyanate with a chiral diamine, such as trans-1,2-diaminocyclohexane. beilstein-journals.orgnih.gov This demonstrates the utility of combining the thiourea moiety with diamine scaffolds. A specific synthetic pathway involves first creating an isothiocyanate, which then reacts with the diamine. In a study, isobutyryl chloride was reacted with ammonium (B1175870) thiocyanate (B1210189) to generate isobutyryl isothiocyanate in situ. This intermediate was then reacted with 1,2-diaminopropane (B80664) to yield a bis-thiourea derivative. researchgate.net

Specific Preparations of N-Isobutylthiourea

Optimized methods have been developed for the synthesis of N-alkyl thioureas from readily available starting materials. One such method utilizes ammonium thiocyanate, which can be sourced from industrial wastewater, making it a cost-effective and environmentally conscious choice. researchgate.net

Two primary methods have been outlined for this transformation:

Method I: Involves the direct reaction of ammonium thiocyanate with an alkylamine (like isobutylamine) in the presence of hydrochloric acid. researchgate.net

Method II: A two-step, one-pot process where ammonium thiocyanate first reacts with benzoyl chloride to form an N-benzoyl isothiocyanate intermediate. This is followed by the addition of the alkylamine and subsequent base hydrolysis to remove the benzoyl protecting group, yielding the desired N-alkyl thiourea. researchgate.net This method is particularly useful for controlling the reactivity and achieving high purity. researchgate.netresearchgate.net

These protocols are designed for scalability and technological applicability, yielding products with a high degree of conversion and purity without significant by-product formation. researchgate.net

Derivatization Strategies for this compound

Once synthesized, the this compound scaffold can be further modified to create a diverse range of derivatives. These derivatization strategies typically target the reactive nitrogen or sulfur atoms of the thiourea moiety.

Introduction of Substituents on the Thiourea Moiety

The thiourea functional group contains reactive N-H protons and a sulfur atom, which are sites for further chemical modification.

S-Alkylation: The sulfur atom of a thiourea can be alkylated to form an isothiouronium salt. This transformation was demonstrated in the synthesis of derivatives of the teicoplanin aglycone, where a thiourea compound was S-alkylated as a key derivatization step. nih.gov This reaction introduces a positive charge and alters the electronic properties of the molecule.

N-Acylation/N-Alkylation: The nitrogen atoms can be functionalized. For example, N-acyl thiourea derivatives are commonly synthesized by reacting an amine with an acyl isothiocyanate. mdpi.com This introduces a carbonyl group adjacent to the thiourea nitrogen. Furthermore, carbamoyl (B1232498) isothiocyanates can be used to generate carbamoyl thioureas, which are valuable precursors for synthesizing multi-substituted guanidines. organic-chemistry.org

Conversion to Guanidines: The thiourea moiety itself can be transformed. Thioureas derived from primary amines can react with reagents like the Burgess reagent to yield the corresponding guanidines, demonstrating a complete conversion of the thiocarbonyl group. organic-chemistry.org

Cyclization Reactions: Thioureas are important precursors for the synthesis of sulfur-containing heterocycles. For example, in the Hantzsch thiazole (B1198619) synthesis, a thioamide (like thiourea) reacts with an α-haloketone. The reaction proceeds via an initial S-alkylation (an SN2 reaction), followed by an intramolecular condensation and dehydration to form a stable, aromatic thiazole ring. youtube.com This showcases the use of the thiourea core as a building block for constructing more complex cyclic systems.

Formation of Dimeric Thiourea Derivatives

The transformation of thiourea compounds into dimeric structures is often achieved through oxidative processes. These reactions can lead to the formation of disulfide bridges or facilitate cyclization events that result in complex heterocyclic systems derived from two thiourea precursor units.

One of the most direct dimerization reactions is the oxidation of the thiol group. When treated with oxidizing agents like iodine or hydrogen peroxide, thioureas can form a dimeric disulfide cation. wikipedia.org For example, the oxidation of thiourea with iodine results in the formation of a disulfide-linked species, [(H₂N)₂C-S-S-C(NH₂)₂]²⁺. wikipedia.org This principle has also been observed in biological contexts, where 4-thiouridine, a modified nucleoside found in tRNA, can spontaneously form a disulfide-bridged dimer upon exposure to ambient oxygen during sample handling. nih.gov

A more complex transformation involves the oxidative cyclization of N,N'-diarylthioureas, such as N,N'-diphenylthiourea, to yield 2-(N-arylamino)benzothiazoles. researchgate.net This reaction, which can be catalyzed by reagents like polymer-supported tribromide or iodine-alumina under solvent-free conditions, represents an intramolecular cyclization, but the starting material is a symmetrical dimeric thiourea. researchgate.net The process involves the formation of a new carbon-sulfur bond, effectively creating a fused heterocyclic system from the diarylthiourea backbone. researchgate.net

These transformations are summarized below:

Green Chemistry Approaches in Thiourea Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. In the synthesis of thioureas, several green chemistry approaches have been developed to minimize waste, avoid hazardous solvents, and improve efficiency. researchgate.netmdpi.com

One prominent green method involves the reaction of amines with carbon disulfide on the surface of alumina (B75360) under solvent-free conditions, accelerated by microwave irradiation. researchgate.net This technique offers significant advantages over classical methods by eliminating the need for volatile and often toxic organic solvents and reducing reaction times. researchgate.net

Another strategy aligned with green chemistry principles is the utilization of industrial waste streams as starting materials. Research has demonstrated the optimized synthesis of N-alkyl and N,N-dialkyl thioureas from wastewater containing ammonium thiocyanate, a byproduct from the production of tetramethylthiuram monosulfide. researchgate.net This approach not only provides a valuable product but also contributes to the remediation of industrial effluent, embodying the principle of waste valorization. researchgate.net

The choice of solvent is a cornerstone of green synthesis. The use of ethanol, a renewable and less toxic solvent, has been reported for synthetic transformations of thioureas into 1,2,4-thiadiazoles under metal-free conditions. mdpi.com Similarly, syntheses can be conducted in acetic acid, which is considered a green solvent. youtube.com These methods stand in contrast to traditional syntheses that may employ hazardous solvents like carbon tetrachloride. youtube.com

A summary of these green approaches is provided below:

Mechanistic Investigations of this compound Formation and Reactions

Understanding the reaction mechanisms of this compound and its analogs is crucial for controlling reaction outcomes and designing new synthetic pathways. Modern mechanistic studies frequently combine experimental techniques with computational chemistry, particularly Density Functional Theory (DFT), to gain deep insights into reaction pathways and transition states. researchgate.netnih.govnih.gov

The formation of N-substituted thioureas typically involves the reaction of an amine with an isothiocyanate. mdpi.com The isothiocyanate group (–N=C=S) is highly electrophilic at the carbon atom, making it susceptible to nucleophilic attack by the amine. mdpi.com This fundamental reaction forms the basis for the synthesis of a wide variety of thiourea derivatives.

DFT calculations have become an indispensable tool for probing the intricacies of thiourea reactions. researchgate.netnih.gov For instance, in the reaction of N-substituted-N'-benzoylthioureas, DFT studies have shown that the ultimate product is determined by the electronic nature of substituents on the aryl ring. researchgate.net The calculations revealed that an electron-donating group favors decomposition to a benzamide, while an electron-withdrawing group leads to the formation of a thiobenzamide. researchgate.net These theoretical models help predict how the substitution pattern on a molecule like this compound could direct its reactivity.

Furthermore, DFT can be used to map entire reaction pathways. In studies of thiourea-catalyzed reactions, DFT calculations, combined with experimental data like kinetic isotope effects, have identified distinct mechanistic routes, such as dual hydrogen-bond activation versus Brønsted acid catalysis. nih.gov Such studies elucidate whether a reaction proceeds in a concerted fashion or through a stepwise mechanism involving intermediates like an oxocarbenium ion. nih.gov Local reactivity can be analyzed through quantum-molecular descriptors, identifying which atoms within the thiourea structure are most susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net

A summary of factors influencing thiourea reaction mechanisms is presented below:

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. libretexts.org By analyzing the chemical shifts, integration, and spin-spin splitting of signals, a detailed map of the atomic connectivity within a molecule can be constructed. jackwestin.com For isobutylthiourea, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation.

Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The isobutyl group gives rise to a characteristic set of signals: a doublet for the six equivalent methyl (CH₃) protons, a multiplet for the single methine (CH) proton, and a triplet for the methylene (CH₂) protons adjacent to the nitrogen atom. The amine (NH and NH₂) protons typically appear as broad singlets, and their chemical shifts can be influenced by solvent and temperature.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.net The spectrum for this compound would display four distinct signals: one for the two equivalent methyl carbons, one for the methine carbon, one for the methylene carbon, and a significantly downfield signal for the thiocarbonyl (C=S) carbon, which is characteristic of thiourea (B124793) and related compounds.

| Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound | ||||

|---|---|---|---|---|

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| ¹H | -CH(CH₃)₂ | 1.8 - 2.1 | Multiplet (Nonet) | 1H |

| -CH(CH₃)₂ | 0.9 - 1.1 | Doublet | 6H | |

| -CH₂-NH- | 3.2 - 3.5 | Triplet | 2H | |

| -CH₂-NH- | 7.0 - 7.5 | Broad Singlet | 1H | |

| -C(S)NH₂ | 6.5 - 7.0 | Broad Singlet | 2H | |

| ¹³C | C=S | ~180 - 185 | Singlet | - |

| -CH₂-NH- | ~50 - 55 | Singlet | - | |

| -CH(CH₃)₂ | ~28 - 32 | Singlet | - | |

| -CH(CH₃)₂ | ~19 - 22 | Singlet | - |

Solid-State NMR Applications

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) offers insights into the molecular structure in the solid phase. For thiourea derivatives, ssNMR is particularly useful for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct ssNMR spectra due to variations in molecular conformation and intermolecular interactions, such as hydrogen bonding within the crystal lattice. By analyzing the chemical shifts and line widths in ssNMR spectra, researchers can characterize the specific crystalline form of this compound and understand the hydrogen-bonding network involving the amine and thiocarbonyl groups.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds. mdpi.com Each functional group absorbs infrared radiation at a characteristic frequency, making these techniques excellent for structural confirmation. vscht.cz

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides a molecular fingerprint based on the vibrational modes of its functional groups. Key absorptions are expected for the N-H bonds of the amine and amide-like groups, the C-H bonds of the isobutyl group, and the C=S and C-N bonds of the thiourea core. The N-H stretching vibrations typically appear as strong, broad bands in the region of 3100-3400 cm⁻¹. The aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. The "thioamide bands," which arise from coupled vibrations of the C=S and C-N bonds, are complex but provide characteristic peaks for the thiourea moiety.

| Table 2: Predicted FT-IR Absorption Bands for this compound | |

|---|---|

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3100 - 3400 | N-H stretching (NH and NH₂) |

| 2870 - 2960 | C-H stretching (aliphatic) |

| 1600 - 1650 | N-H bending |

| 1450 - 1550 | Thioamide II band (C-N stretching, N-H bending) |

| 1380 - 1400 | C-H bending (gem-dimethyl) |

| 1250 - 1350 | Thioamide III band (C-N, C-S stretching) |

| 700 - 850 | C=S stretching |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of light. youtube.com While FT-IR is sensitive to polar bonds, Raman spectroscopy is often more effective for analyzing non-polar, symmetric bonds. For this compound, the C=S double bond is expected to produce a strong and characteristic Raman signal. The C-C backbone of the isobutyl group and C-S single bond stretches are also readily detectable. This technique is valuable for studying the molecular backbone and can provide additional information on the conformational structure of the molecule in both solid and solution states. youtube.comnih.gov

| Table 3: Predicted Raman Shifts for this compound | |

|---|---|

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| 2870 - 2960 | C-H stretching (aliphatic) |

| 1400 - 1500 | C-N stretching |

| 1100 - 1200 | C-C stretching (isobutyl backbone) |

| 700 - 850 | C=S stretching |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. gbiosciences.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns that arise when the molecule breaks apart. libretexts.orgchemguide.co.uk

For this compound (C₅H₁₂N₂S), the molecular weight is approximately 132.26 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 132. The fragmentation of this molecular ion provides structural clues. Common fragmentation pathways for this molecule would include the loss of the isobutyl group or parts of it, and cleavage within the thiourea core. Alpha-cleavage next to the nitrogen atom is a likely pathway, leading to the loss of a propyl radical and the formation of a stable fragment. The isobutyl cation itself at m/z 57 is also a probable and potentially prominent peak.

| Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound | |

|---|---|

| m/z Value | Proposed Fragment Identity |

| 132 | [C₅H₁₂N₂S]⁺ (Molecular Ion, M⁺) |

| 75 | [M - C₄H₉]⁺ (Loss of isobutyl radical) |

| 57 | [C₄H₉]⁺ (Isobutyl cation) |

Electronic Absorption and Fluorescence Spectroscopies

Electronic absorption and fluorescence spectroscopies are powerful techniques utilized to probe the electronic structure and photophysical properties of molecules. Absorption spectroscopy measures the wavelengths of light that a molecule absorbs, providing insights into the energy differences between its electronic ground and excited states. libretexts.orgumontreal.ca When a molecule absorbs a photon of sufficient energy, an electron is promoted to a higher energy level. libretexts.org The resulting absorbance spectrum reveals the specific wavelengths at which these transitions occur. libretexts.org

Fluorescence spectroscopy, on the other hand, investigates the light emitted by a molecule as it relaxes from an excited electronic state back to its ground state. libretexts.org This emission of photons provides information about the structure of the excited state and the pathways of energy dissipation. Fluorescence is a sensitive technique often used for the detection and quantification of fluorescent compounds. nih.gov

In a study of unsymmetrical thiourea derivatives, the fluorescence characteristics of 1-cyclohexyl-3-(iso-butyl)thiourea were investigated. nih.govresearchgate.net The compound was analyzed to determine its potential as a sensing probe. nih.govresearchgate.net The fluorescence properties, including excitation and emission wavelengths and the Stokes shift, were determined. The Stokes shift, which is the difference between the maximum absorption and maximum emission wavelengths, can provide information about the change in geometry between the ground and excited states. nih.gov A large Stokes shift was observed for some related thiourea derivatives, potentially indicating an intramolecular charge transfer (ICT) character. nih.gov

| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Stokes Shift (nm) |

|---|---|---|---|

| 1-cyclohexyl-3-(iso-butyl)thiourea | 280 nm | 360 nm | 80 nm |

X-ray Diffraction Crystallography for Solid-State Structures

X-ray diffraction crystallography is a definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.organton-paar.com The technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal. wikipedia.orglibretexts.organton-paar.com By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, which allows for the determination of atomic positions, bond lengths, and bond angles with high precision. wikipedia.orgnih.gov This method is fundamental for elucidating the molecular structure and understanding intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov

The crystal structure of 1,3-Diisobutyl thiourea has been determined using single-crystal X-ray diffraction. semanticscholar.orgscienceopen.comresearchgate.net The analysis revealed that the compound crystallizes in the monoclinic system with the space group P21/c. semanticscholar.orgscienceopen.comresearchgate.net The crystal packing of the molecules is stabilized by intermolecular hydrogen bonding between the N-H groups and the sulfur atom (N–H⋯S), a common feature in the solid-state structures of thiourea derivatives. semanticscholar.orgscienceopen.comresearchgate.net The detailed crystallographic parameters provide a foundational understanding of its solid-state conformation.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic semanticscholar.orgscienceopen.comresearchgate.net |

| Space Group | P21/c semanticscholar.orgscienceopen.comresearchgate.net |

| a (Å) | 11.5131 (4) semanticscholar.orgscienceopen.comresearchgate.net |

| b (Å) | 9.2355 (3) semanticscholar.orgscienceopen.comresearchgate.net |

| c (Å) | 11.3093 (5) semanticscholar.orgscienceopen.comresearchgate.net |

| α (°) | 90 semanticscholar.orgscienceopen.comresearchgate.net |

| β (°) | 99.569 (2) semanticscholar.orgscienceopen.comresearchgate.net |

| γ (°) | 90 semanticscholar.orgscienceopen.comresearchgate.net |

| Volume (ų) | 1185.78 (8) semanticscholar.orgscienceopen.comresearchgate.net |

| Z | 4 semanticscholar.orgscienceopen.comresearchgate.net |

Supramolecular Chemistry and Crystal Engineering of this compound Derivatives: An Analysis of Available Structural Data

A comprehensive review of available scientific literature and crystallographic databases indicates a notable absence of detailed structural studies specifically focused on this compound. To date, the crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD), the world's primary repository for small-molecule crystal structures. Consequently, a detailed, experimentally-verified analysis of its specific supramolecular chemistry and crystal engineering aspects, as outlined in the requested article structure, cannot be provided.

The study of supramolecular chemistry relies heavily on precise knowledge of the three-dimensional arrangement of molecules in the solid state. This information, typically obtained through single-crystal X-ray diffraction, is fundamental for identifying and characterizing the intricate network of non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. Without the crystal structure of this compound, any discussion of its hydrogen bonding patterns, the nature of its non-covalent interactions, the formation of specific supramolecular assemblies, and the influence of its molecular structure on its supramolecular organization would be purely speculative.

While the broader family of thiourea derivatives has been extensively studied in the context of supramolecular chemistry, the specific influence of the isobutyl group on the crystal packing and intermolecular interactions of the thiourea backbone remains unelucidated. General principles of hydrogen bonding in thioureas, such as the formation of N-H···S hydrogen bonds, are well-established. However, the precise geometry, strength, and directionality of these bonds, as well as the interplay with other non-covalent forces, are highly dependent on the nature and steric bulk of the substituent groups.

Similarly, while various thiourea derivatives are known to form diverse supramolecular assemblies, including chains, sheets, and cyclic structures, the specific motifs adopted by this compound are unknown. The potential for this compound to form assemblies such as cyclic hexamers can be hypothesized based on studies of other alkylthioureas, but this remains unconfirmed without experimental evidence.

Q & A

Q. What interdisciplinary approaches enhance understanding of this compound’s environmental impact?

- Methodological Answer: Combine ecotoxicology assays (e.g., Daphnia magna LC50) with environmental fate modeling (e.g., EPI Suite) to predict biodegradation and bioaccumulation. Partner with analytical chemists to develop trace detection methods (GC-MS/MS) for environmental samples .

Key Considerations for Research Design

- Data Reproducibility: Document all experimental parameters (e.g., solvent purity, equipment calibration) to enable replication .

- Ethical Reporting: Disclose conflicts of interest and adhere to journal-specific guidelines for supplementary data submission .

- Interdisciplinary Collaboration: Engage synthetic chemists, biologists, and computational experts to address multifaceted research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.